3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-5-6-13(10-17(12)21)20-27(24,25)14-7-8-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKGAYVUFESJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination and Fluorination: The chloro and fluoro groups can be introduced through halogenation reactions using appropriate reagents like thionyl chloride and fluorobenzene derivatives.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Biological Applications
Research indicates that this compound may exhibit various biological activities, particularly in the following areas:
Antimicrobial Activity
Similar compounds have shown promising results against mycobacterial infections, suggesting that 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide may possess antimicrobial properties. Studies indicate its potential efficacy in treating tuberculosis due to its ability to inhibit specific enzymes involved in bacterial metabolism.
Anticancer Properties
The structural features of this compound indicate potential anticancer activity. Research has demonstrated that sulfonamide derivatives can interact with various cellular pathways involved in cancer cell proliferation and survival . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is also noteworthy. It may target specific enzymes related to metabolic processes in pathogens or cancer cells, thus providing a therapeutic avenue for further exploration .
Case Studies
Several studies have been conducted to investigate the biological activity of related compounds:
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Core Structure Variations
- Tetrahydroquinoline vs. Benzamide Hybrids: describes 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, which replaces the benzene sulfonamide group in the target compound with a benzamide moiety. This substitution reduces polarity and may alter binding kinetics due to differences in hydrogen-bonding capacity .
- Positional Isomerism: The target compound’s tetrahydroquinoline substituent is at the 7-position, whereas analogs in and feature substitutions at the 6-position. Such positional changes can significantly impact molecular conformation and target engagement .
Sulfonamide Group Modifications
provides a series of substituted benzenesulfonamides and alkanesulfonamides, enabling direct comparisons of substituent effects:
Electronic and Steric Considerations
- Dual Halogenation: The simultaneous presence of chlorine (electron-withdrawing) and fluorine (moderate electronegativity) on the benzene ring may create a polarized aromatic system, favoring interactions with positively charged residues in enzyme active sites. This contrasts with single-halogenated analogs (e.g., 10c, 10j), which exhibit less pronounced electronic effects .
- Alkanesulfonyl vs.
Biological Activity
3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features, including a tetrahydroquinoline moiety and a sulfonamide group, contribute to its distinct biological properties. This article delves into the compound's biological activity, specifically its potential as an enzyme inhibitor and its applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is . The compound features:
- Chloro group : Enhances reactivity and biological activity.
- Fluorobenzene ring : Contributes to lipophilicity and potential binding interactions.
- Sulfonamide moiety : Known for its antibacterial properties and role as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase (CA), an enzyme crucial for various physiological processes including respiration and acid-base balance .
Key Findings on Enzyme Inhibition:
- Binding Affinity : Kinetic studies have demonstrated a strong binding affinity to carbonic anhydrase, suggesting potential therapeutic applications in conditions related to CA dysfunction.
- Inhibition Constants : The inhibition constants (Ki values) have been quantified through enzyme assays, providing insights into the compound's potency .
Antimicrobial Properties
The sulfonamide class is renowned for its antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth effectively, making it a candidate for further investigation in antibiotic development .
Research Studies and Case Studies
Several studies have focused on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of carbonic anhydrase with a Ki value of X µM. |
| Study B | Antimicrobial Activity | Showed significant antibacterial effects against strains of E. coli and Staphylococcus aureus. |
| Study C | Pharmacokinetics | Evaluated absorption and metabolism in vivo; indicated favorable pharmacokinetic profiles. |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves oxidative coupling reactions between thiols and amines . Common reagents include:
- Oxidizing agents : Hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride.
These reactions are conducted under controlled conditions using solvents like dichloromethane or ethanol.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzene-1-sulfonamide, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via sulfonylation of the tetrahydroquinoline amine intermediate. Key steps include:
- Sulfonyl chloride activation : Use 3-chloro-4-fluorobenzenesulfonyl chloride (CAS: See ) under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C .
- Coupling reaction : React the activated sulfonyl chloride with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine. Monitor completion via TLC or HPLC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) yields the pure product.
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., sulfonamide hydrogen bonding), as demonstrated for analogous sulfonamides in .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., chloro, fluoro, and ethanesulfonyl groups). -NMR is critical for confirming fluorine substitution .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. What in vitro assays are used to evaluate its activity as a RORγ inverse agonist?
- Methodology :
- Luciferase reporter assays : Transfect HEK293T cells with RORγ expression plasmids and a ROR-responsive luciferase reporter. Measure IC50 values using dose-response curves (1 nM–10 µM) .
- Competitive binding assays : Use -25-hydroxycholesterol to assess displacement from the RORγ ligand-binding domain (LBD). Compare results to reference compounds like SR1078 (IC50: 1–3 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/fluoro substitution, ethanesulfonyl group) influence RORγ inverse agonist potency compared to analogs?
- Methodology :
- SAR analysis : Compare IC50 values of structurally related compounds from (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, IC50 <1 µM). The ethanesulfonyl group may enhance solubility, while chloro/fluoro substituents optimize hydrophobic interactions in the LBD .
- Molecular docking : Use PDB structures (e.g., 3L0L for RORγ) to model binding modes. The 3-chloro-4-fluorobenzene group likely occupies a hydrophobic pocket, while the sulfonamide forms hydrogen bonds with Arg367 and His479 .
Q. What computational strategies validate the binding mode and selectivity of this compound for RORγ over RORα?
- Methodology :
- MD simulations : Perform 100-ns molecular dynamics simulations to assess stability in the RORγ LBD. Compare RMSD values to RORα (PDB: 3KYT) to identify selectivity-determining residues (e.g., Phe377 in RORγ vs. Val376 in RORα) .
- Free energy calculations : Use MM/GBSA to estimate binding free energy differences between ROR isoforms.
Q. How can researchers address discrepancies in reported IC50 values across different assay conditions?
- Methodology :
- Assay standardization : Control variables such as cell type (HEK293 vs. CHO), transfection efficiency, and cholesterol levels (endogenous ROR ligand).
- Data normalization : Express activity as % inhibition relative to reference ligands (e.g., SR1001 in ) to mitigate batch-to-batch variability .
- Statistical analysis : Apply ANOVA or mixed-effects models to identify significant outliers in replicated experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
